molecular formula C18H12ClF3N2O2 B3016225 Methyl 6-chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate CAS No. 1207057-47-3

Methyl 6-chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate

Cat. No.: B3016225
CAS No.: 1207057-47-3
M. Wt: 380.75
InChI Key: DJHYKVHYZPFXKR-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate is a useful research compound. Its molecular formula is C18H12ClF3N2O2 and its molecular weight is 380.75. The purity is usually 95%.
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Scientific Research Applications

Antimalarial Activity

  • Derivatives of Methyl 6-chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate have been synthesized and tested for antimalarial activity. Notably, specific compounds showed significant in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria (Görlitzer et al., 2006).

Synthesis and Characterization

  • A study focused on the facile and inexpensive synthesis of novel methylenedioxy-bearing quinoline derivatives, demonstrating their potential in various chemical applications (Gao et al., 2011).
  • Another research synthesized and analyzed novel arylated quinolines using various analytical techniques and computational methods, highlighting their nonlinear optical (NLO) properties, which are significant for technological applications (Khalid et al., 2019).

Photovoltaic Properties

  • The photovoltaic properties of quinoline derivatives were investigated for their application in organic–inorganic photodiode fabrication. The study indicates their potential use in photovoltaics, a crucial aspect of renewable energy technology (Zeyada et al., 2016).

Anticancer Research

  • Research into quinoline derivatives has shown potential in anticancer applications. A study synthesized various quinoline-4-carboxylic acid derivatives and tested their cytotoxic activity against carcinoma cell lines, indicating their potential as novel anticancer agents (Bhatt et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Some quinoline derivatives may be considered hazardous according to the OSHA Hazard Communication Standard .

Future Directions

Quinoline and its derivatives continue to be an area of active research due to their versatile applications in various fields. They are being explored for potential use in the treatment of various health threats .

Properties

IUPAC Name

methyl 6-chloro-4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N2O2/c1-26-17(25)16-9-15(13-8-11(19)5-6-14(13)24-16)23-12-4-2-3-10(7-12)18(20,21)22/h2-9H,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHYKVHYZPFXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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